N-Lauroylglycine - 7596-88-5

N-Lauroylglycine

Catalog Number: EVT-300160
CAS Number: 7596-88-5
Molecular Formula: C14H27NO3
Molecular Weight: 257.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Lauroylglycine, also known as sodium N-lauroylglycine (SLG), is an amphoteric surfactant. [] This means it possesses both cationic and anionic functional groups within its molecular structure, allowing it to interact with both positively and negatively charged surfaces. [] In scientific research, N-Lauroylglycine serves primarily as a model compound for studying surface chemistry, particularly its behavior in solution and its ability to form micelles. []

Synthesis Analysis

One method for synthesizing N-Lauroylglycine involves a lipase-catalyzed amidation reaction. [] In this process, a fatty acid like lauric acid is activated by glycerol, followed by an enzymatic reaction with glycine in an aqueous environment. [] This green chemistry approach bypasses the need for toxic reagents like phosgene traditionally used in amide synthesis. [] Researchers have engineered specific enzymes, such as the proRML variant (D156S/L258K/L267N/S83D/L58K/R86K/W88V), to enhance the yield and efficiency of N-Lauroylglycine production through this method. []

Mechanism of Action

The mechanism of action of N-Lauroylglycine is primarily driven by its amphiphilic nature. In aqueous solutions, at concentrations above its critical micelle concentration (CMC), N-Lauroylglycine molecules self-assemble into micelles. [] These micelles consist of a hydrophobic core formed by the aggregation of lauroyl chains and a hydrophilic shell composed of the glycine headgroups interacting with the surrounding water molecules. [] The formation of micelles influences the surface tension and other interfacial properties of the solution. []

Physical and Chemical Properties Analysis
  • Critical Micelle Concentration (CMC): The CMC of N-Lauroylglycine is influenced by temperature and the presence of salts like sodium chloride. [] Increasing salt concentration generally lowers the CMC due to the enhanced hydrophobic interactions between the lauroyl chains. []

  • Micelle Aggregation Number (Nagg): The Nagg represents the average number of N-Lauroylglycine molecules forming a single micelle. []

  • Gibbs Free Energy of Micellization (ΔGm0): The ΔGm0 values for N-Lauroylglycine are negative, indicating that micelle formation is a spontaneous and thermodynamically favorable process. []

  • Thermodynamic Parameters: Studies suggest that the micellization of N-Lauroylglycine is primarily driven by entropy. []

Applications

7.1. Surface Chemistry Research: N-Lauroylglycine serves as a model amphoteric surfactant for investigating the principles governing surface tension, micelle formation, and interfacial phenomena in colloidal and surface chemistry research. []

7.2. Biomarker in Premalignant Liver Disease: Research suggests N-Lauroylglycine as a potential biomarker for the diagnosis of alcoholic liver disease (ALD). [] Elevated levels of N-Lauroylglycine in biological samples could indicate the presence of ALD and aid in its differentiation from other liver diseases. []

7.3. Forensic Medicine: Studies have identified N-Lauroylglycine as a potential metabolic marker for diagnosing primary brain stem injury (PBSI). [] Increased levels of N-Lauroylglycine in brain stem tissue were observed in rat models of PBSI, suggesting its potential application in forensic investigations. []

1. Genipinic Acid (GA) Compound Description: Genipinic acid is a natural iridoid compound known for its pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Relevance: In a study investigating biomarkers for primary brain stem injury (PBSI), genipinic acid was found to be significantly up-regulated in the brain stem tissue of rats with PBSI-caused death. [] This suggests a potential metabolic link between genipinic acid and N-Lauroylglycine, as N-Lauroylglycine was also identified as a potential biomarker for PBSI in the same study. []

2. (R)-Salsolinol Compound Description: (R)-Salsolinol is a naturally occurring tetrahydroisoquinoline alkaloid found in the brain and other tissues. It has been suggested to play a role in alcohol addiction and Parkinson's disease. Relevance: Similar to both N-Lauroylglycine and genipinic acid, (R)-salsolinol was identified as a potential metabolic marker for PBSI, exhibiting significant up-regulation in brain stem tissue of affected rats. [] This further suggests potential metabolic connections between these compounds in the context of PBSI.

3. N,N-Dimethylsphingosine Compound Description: N,N-Dimethylsphingosine is a sphingosine derivative with known anti-cancer properties. It inhibits sphingosine kinase, an enzyme involved in cell growth and survival. Relevance: N,N-Dimethylsphingosine was identified alongside N-Lauroylglycine, genipinic acid, and (R)-salsolinol as a significantly up-regulated metabolite in the brain stem tissue of rats with PBSI-caused death. [] This finding further supports the potential metabolic connections between these compounds in the context of PBSI.

4. Sodium Chloride (NaCl) Compound Description: Sodium chloride, commonly known as table salt, is an ionic compound crucial for various physiological processes, including fluid balance and nerve function. Relevance: Although not structurally similar to N-Lauroylglycine, sodium chloride plays a significant role in the micellization behavior of N-Lauroylglycine. Studies have shown that increasing concentrations of sodium chloride in aqueous solutions enhance the attractive interactions between N-Lauroylglycine molecules, leading to changes in micelle formation and properties. []

5. N-Acyl Glycines (C8-C18) Compound Description: N-Acyl Glycines represent a class of lipoamino acids, with various chain lengths of fatty acids (C8-C18) attached to the amino group of glycine. These compounds exhibit surface-active properties and have potential applications as biosurfactants. Relevance: N-Lauroylglycine, with its 12-carbon lauroyl chain (C12), belongs to the N-acyl glycine class of compounds. [] Understanding the biosynthesis and properties of other N-acyl glycines provides valuable insights into the potential applications and metabolic pathways associated with N-Lauroylglycine.

6. Fatty Acids (C8-C18) Compound Description: Fatty acids are carboxylic acids with varying chain lengths and saturation levels. They serve as essential building blocks for lipids and play crucial roles in energy storage and signaling. Relevance: Fatty acids with chain lengths ranging from C8 to C18 are employed in the enzymatic synthesis of N-acyl glycines, including N-Lauroylglycine. [] The specific fatty acid used in the reaction determines the acyl chain length of the resulting N-acyl glycine, influencing its properties and potential applications.

7. GlycineCompound Description: Glycine is the simplest amino acid and is essential for various biological processes, including protein synthesis and neurotransmission. Relevance: Glycine serves as the amino acid component in the synthesis of N-acyl glycines, including N-Lauroylglycine. [] The carboxyl group of glycine forms an amide bond with the carboxyl group of a fatty acid, resulting in the formation of the N-acyl glycine structure.

8. N-Formylglycine Compound Description: N-Formylglycine is the smallest N-acyl glycine, featuring a formyl group attached to the amino group of glycine. Relevance: N-Formylglycine acts as a substrate for the enzyme peptidylglycine alpha-amidating enzyme (alpha-AE), which catalyzes the oxidative cleavage of N-acylglycines. [] Understanding the enzymatic activity of alpha-AE on N-Formylglycine provides insights into the metabolic pathways and potential degradation mechanisms of N-acyl glycines, including N-Lauroylglycine.

9. N-Arachidonoylglycine Compound Description: N-Arachidonoylglycine is an N-acyl glycine containing an arachidonoyl group, a polyunsaturated fatty acid, attached to the amino group of glycine. Relevance: Similar to N-Formylglycine, N-Arachidonoylglycine acts as a substrate for the enzyme alpha-AE. [] The varying chain lengths and saturation levels of N-Formylglycine and N-Arachidonoylglycine allow researchers to study the substrate specificity and kinetic parameters of alpha-AE in cleaving N-acyl glycines, providing insights into the potential metabolism of N-Lauroylglycine.

10. N-Acetyltaurine Compound Description: N-Acetyltaurine is an amino acid derivative found in various tissues and bodily fluids, including the brain and liver. It exhibits antioxidant and anti-inflammatory properties. Relevance: While not structurally related to N-Lauroylglycine, N-Acetyltaurine is a proposed metabolomic biomarker for alcoholic liver disease (ALD). [] N-Lauroylglycine is also proposed as a potential biomarker for premalignant liver disease, suggesting potential common metabolic pathways or responses in these liver conditions. []

11. Indole-3-lactic Acid Compound Description: Indole-3-lactic acid is a metabolite produced by the gut microbiota. It possesses antioxidant and anti-inflammatory properties.Relevance: Similar to N-Acetyltaurine, Indole-3-lactic acid is proposed as a metabolomic biomarker for ALD. [] Its potential connection with N-Lauroylglycine in the context of liver disease warrants further investigation.

12. Phenyllactic Acid Compound Description: Phenyllactic acid, another metabolite produced by the gut microbiota, exhibits antimicrobial and antioxidant activities. Relevance: Alongside indole-3-lactic acid and N-Acetyltaurine, phenyllactic acid is also proposed as a metabolomic biomarker for ALD. [] Investigating potential connections between these biomarkers, including N-Lauroylglycine, could provide a deeper understanding of ALD pathogenesis and progression.

13. Decatrienoate Compound Description: Decatrienoate refers to fatty acids with three double bonds and a chain length of ten carbons. Relevance: Decatrienoate, along with the previously mentioned compounds, is a proposed metabolomic biomarker for ALD. [] Its inclusion in this list highlights the diverse range of metabolites implicated in ALD and the potential for uncovering shared metabolic pathways with N-Lauroylglycine.

Properties

CAS Number

7596-88-5

Product Name

N-Lauroylglycine

IUPAC Name

2-(dodecanoylamino)acetic acid

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18/h2-12H2,1H3,(H,15,16)(H,17,18)

InChI Key

JWGGSJFIGIGFSQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Synonyms

Lauroylglycine; N-Lauroylglycine; NSC 404235; N-(1-Oxododecyl)glycine

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.